molecular formula C15H13NO5 B1354957 Methyl 3-(benzyloxy)-4-nitrobenzoate CAS No. 209528-69-8

Methyl 3-(benzyloxy)-4-nitrobenzoate

Cat. No. B1354957
M. Wt: 287.27 g/mol
InChI Key: HQCJSGXSVJQJRW-UHFFFAOYSA-N
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Patent
US06875765B2

Procedure details

To a tetrahydrofuran solution (100 mL) of 3-benzyloxy-4-nitro-benzoic acid methyl ester(10.0 g, 34.9 mmol) was added Raney Nickel (wet) (2.0 g). The reaction was pressured to approximately 50 psi at left to shake at room temperature for 5.5 h. An aliquot was removed and TLC deemed the reaction complete. The reaction was filtered through celite and then concentrated under reduced pressure to yield 4-amino-3-benzyloxy-benzoic acid methyl ester as a solid (8.7 g, 97%). 1H NMR (CDCl3) 7.58(m,2H), 7.50-7.30(m,5H), 6.70(d,1H), 5.14(s,2H), 4.84(s,3H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:21])[C:4]1[CH:9]=[CH:8][C:7]([N+:10]([O-])=O)=[C:6]([O:13][CH2:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[CH:5]=1>[Ni].O1CCCC1>[CH3:1][O:2][C:3](=[O:21])[C:4]1[CH:9]=[CH:8][C:7]([NH2:10])=[C:6]([O:13][CH2:14][C:15]2[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=2)[CH:5]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
COC(C1=CC(=C(C=C1)[N+](=O)[O-])OCC1=CC=CC=C1)=O
Name
Quantity
2 g
Type
catalyst
Smiles
[Ni]
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at left
CUSTOM
Type
CUSTOM
Details
An aliquot was removed
FILTRATION
Type
FILTRATION
Details
The reaction was filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
5.5 h
Name
Type
product
Smiles
COC(C1=CC(=C(C=C1)N)OCC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.7 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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